硝酸マンガン四水和物

説明

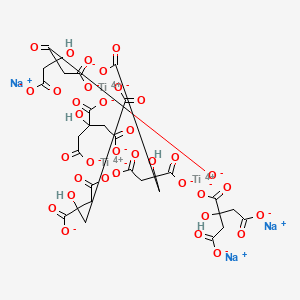

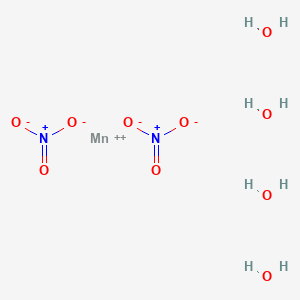

Manganese nitrate tetrahydrate (Mn(NO3)2·4H2O) is an inorganic compound composed of manganese, nitrogen, and oxygen. It is a white crystalline solid that is soluble in water and is used in a variety of applications, including the synthesis of other compounds, as a catalyst, and as a laboratory reagent. Mn(NO3)2·4H2O is a relatively stable compound, but it can decompose at temperatures above 200°C.

科学的研究の応用

マンガン系ナノマテリアルの合成

硝酸マンガン四水和物は、マンガン系ナノマテリアルの合成における前駆体として役立ちます . これらの材料は、ナノエレクトロニクスやナノメディシンなど、新しい技術の開発に不可欠です。硝酸マンガン四水和物を制御された条件下で分解することで、ナノ構造のマンガン酸化物を生成することができ、これは触媒からエネルギー貯蔵に至るまで、幅広い用途で使用されています。

リチウムイオン電池用電極材料

エネルギー貯蔵の分野では、硝酸マンガン四水和物はリチウムイオン電池用電極材料の合成に使用されています . この化合物は、スピネル構造の形成に貢献し、電池の電気化学的性能を向上させ、容量とサイクル安定性を向上させます。

触媒作用と環境への応用

硝酸マンガン四水和物は、メソポーラスMnFe₂O₄を合成するために使用され、過硫酸塩の存在下でオレンジIIなどの染料の分解に対する不均一系触媒として機能します . この用途は、排水処理や環境修復において重要であり、有毒な染料の除去が不可欠です。

高レートスーパーキャパシタ

この化合物は、高レートスーパーキャパシタに使用される多孔質ウニ状マンガンコバルト酸化物の作成にも使用されます . これらのスーパーキャパシタは、高い比容量と優れたレート性能を示し、急速なエネルギー放電と充電サイクルを必要とする用途に適しています。

ナトリウムイオン電池用正極材料

硝酸マンガン四水和物は、ナトリウムイオン電池用正極材料として使用されるマンガンヘキサシアノマンガン酸塩オープンフレームワークの合成において不可欠です . この用途は、ナトリウムイオン電池がリチウムイオン電池の費用対効果の高い代替品として台頭しているため、特に重要です。

ガス精製用吸着剤の合成

この化合物は、高温で硫化水素を除去するためのCeO₂–MnOx/ZSM-5吸着剤のゾルゲル合成に使用されています . この用途は、ガスの精製が環境基準を満たし、機器を保護するために必要とされる産業プロセスにおいて不可欠です。

火炎アシストスプレー技術

硝酸マンガン四水和物は、火炎アシストスプレー技術において前駆体溶液として使用され、スピネルリチウムマンガン酸化物カソードを合成します . この革新的な製造技術により、高度なバッテリーシステムで使用するための強化された特性を持つカソード材料を製造することができます。

作用機序

Target of Action

Manganese Nitrate Tetrahydrate is an inorganic compound with the formula Mn(NO3)2·4H2O . It is a nitrate salt containing varying amounts of water . The primary targets of Manganese Nitrate Tetrahydrate are manganese dioxide and nitrogen dioxide .

Mode of Action

In a redox reaction, two moles of the reductant nitrogen dioxide (gas) donate each one electron to manganese dioxide (black solid), the oxidant, which is reduced from its oxidation state (IV) to its lower state (II). Simultaneously, nitrogen dioxide (IV) is oxidized to form nitrate (NO−3) (V) .

Biochemical Pathways

It is known that the compound is a useful precursor to the oxides of manganese . This suggests that it may play a role in the biochemical pathways that involve these oxides.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s ADME properties and their impact on bioavailability remain to be investigated.

Result of Action

The result of the action of Manganese Nitrate Tetrahydrate is the formation of manganese (II) nitrate . Heating the tetrahydrate to 110 °C gives the pale yellow monohydrate . The reaction is reversible in the sense that heating the manganese (II) dinitrate to 450 °C gives a slightly nonstoichiometric manganese (IV) dioxide .

Action Environment

The action of Manganese Nitrate Tetrahydrate can be influenced by environmental factors such as temperature. For example, heating the compound to certain temperatures can result in the formation of different products . Furthermore, the compound’s solubility in water suggests that it could be affected by the presence of water in the environment .

特性

IUPAC Name |

manganese(2+);dinitrate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.2NO3.4H2O/c;2*2-1(3)4;;;;/h;;;4*1H2/q+2;2*-1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIMWUQMDCBYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8MnN2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174754 | |

| Record name | Manganese nitrate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pink deliquescent solid; mp = 37.1 deg C; [Merck Index] Light red crystalline solid; Hygroscopic; [Aldrich MSDS] | |

| Record name | Manganese(II) nitrate tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20694-39-7 | |

| Record name | Manganese nitrate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020694397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese nitrate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | manganese(2+);dinitrate;tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE NITRATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03M0G68R5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。